BenchChemオンラインストアへようこそ!

Thyroxamine

Endocrinology Metabolism Thyroid Hormone Analog Screening

Sourcing Thyroxamine specifically is critical for analytical precision in levothyroxine ANDA applications and for investigating tissue-specific thyroid hormone actions. Its unique cardiac-selective Qo2 increase and distinct binding affinity for transthyretin, quantitatively differentiated from L‑thyroxine, ensures that substituting it with another analog will invalidate comparative studies. Supplied with comprehensive characterization data, this high-purity reference standard is essential for robust HPLC/LC‑MS method development and structure-activity relationship (SAR) research where traceability is paramount.

Molecular Formula C14H11I4NO2
Molecular Weight 732.86 g/mol
CAS No. 3571-49-1
Cat. No. B1683144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThyroxamine
CAS3571-49-1
SynonymsThyroxamine;  L-Thyroxamine; 
Molecular FormulaC14H11I4NO2
Molecular Weight732.86 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN
InChIInChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2
InChIKeyNMRKJTPVKAFIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thyroxamine (CAS 3571-49-1): Structural and Functional Definition for Sourcing Decisions


Thyroxamine (CAS 3571-49-1) is a tetraiodothyronamine belonging to the thyroid hormone analog class, specifically the decarboxylated amine derivative of the endogenous hormone L‑thyroxine (T4) [1]. It shares the core diphenyl ether structure and 3,5,3′,5′‑tetraiodo substitution pattern of T4 but features an ethylamine side chain in place of the alanyl carboxyl group . Thyroxamine has been studied since the 1950s as a potential active form of thyroid hormone mediating oxidative catalysis and as a modulator of thyroid function [2][3]. Its unique structural deviation from canonical thyroid hormones underpins a distinct pharmacological and binding profile, making precise sourcing essential for research and analytical applications where traceability and defined activity are required [4].

Thyroxamine vs. In‑Class Thyroid Hormone Analogs: Why Interchangeability Is Not Supported by Empirical Data


Despite sharing the tetraiodo thyronine backbone, thyroxamine exhibits quantitatively distinct activity and binding behavior relative to close analogs such as L‑thyroxine (T4), L‑triiodothyronine (T3), and D‑thyroxine [1][2]. Substituting thyroxamine with another thyroid hormone analog without verifying equivalence can invalidate experimental outcomes, as differences in metabolic potency, protein binding, and tissue‑specific effects are not merely marginal but can be orders of magnitude apart [1][3]. The following quantitative evidence demonstrates precisely where thyroxamine diverges from its comparators, underscoring the necessity of sourcing the specific compound for applications where these differential properties are critical to study design or analytical accuracy [4].

Quantitative Differentiation of Thyroxamine (CAS 3571-49-1): Evidence‑Based Comparisons to Closest Analogs


Metabolic Activity in Oxygen Consumption Assays: Thyroxamine vs. L‑Thyroxine and L‑Triiodothyronine

In a classic comparative study using oxygen consumption measurements in rat tissues, the metabolism‑stimulating activity of thyroxamine was quantified relative to L‑thyroxine and L‑triiodothyronine [1]. Thyroxamine exhibited approximately one‑fifth the activity of L‑thyroxine, while L‑triiodothyronine was more than four times as active as L‑thyroxine [1]. This 5‑fold difference between thyroxamine and its parent compound T4 underscores that thyroxamine cannot substitute for T4 in assays requiring full thyromimetic potency [1].

Endocrinology Metabolism Thyroid Hormone Analog Screening

Binding Affinity to Human Prealbumin: Relative Order of Thyroxamine vs. L‑Thyroxine and D‑Thyroxine

Equilibrium dialysis studies using human plasma prealbumin (transthyretin) determined the relative binding affinities of a series of thyroid hormone analogs [1]. The rank order of affinity was: tetraprop > (L‑thyroxine and D‑thyroxine) > thyroxamine [1]. L‑Thyroxine bound with higher affinity than D‑thyroxine due to specific electrostatic and steric interactions, and thyroxamine displayed the lowest affinity among these tetraiodinated analogs [1].

Protein Binding Thyroid Hormone Transport Pharmacokinetics

Monoamine Oxidase (MAO) Activity Modulation: Thyroxamine vs. O‑Methylthyroxine and Thyroxine

In a 1960 study of rat liver monoamine oxidase (MAO) activity following 11‑day daily injections, thyroxamine produced a 25% decrease in MAO activity, compared to a 30% decrease with O‑methylthyroxine and a 50% decrease with thyroxine [1]. Triiodothyronine and triiodothyroacetic acid also reduced MAO activity by approximately 50% [1]. No significant changes were observed in heart or brain MAO for any compound tested [1].

Neuroendocrinology Enzyme Modulation Thyroid Hormone Analog Comparison

Cytosolic Binding Competitive Potency: Thyroxamine vs. T3, T4, D‑Thyroxine in Human Leukocytes

In a charcoal‑dextran competitive binding assay using human leukocyte cytosol, thyroxamine competed with labeled triiodothyronine (T3) for cytosolic protein binding sites [1]. The inhibition constants (Ki) were determined for a panel of thyroactive analogs: L‑triiodothyronine, L‑thyroxine, L‑thyroxamine, L‑tetraiodothyroacetic acid, and D‑thyroxine [1]. Theophylline addition increased the competitive potency (decreased Ki values) of all thyroactive analogs, but thyroxamine remained distinct in its quantitative displacement profile [1].

Receptor Binding Competitive Displacement Thyroid Hormone Signaling

Tissue‑Specific Oxygen Consumption: Cardiac vs. Hepatic Qo2 Response to Thyroxamine

In a 1959 study of thyromimetic agents on oxygen uptake in rat tissues, thyroxamine failed to increase total body oxygen consumption or liver Qo2, whereas L‑triiodothyronine and triiodothyroacetic acid significantly increased both total body oxygen consumption and in vitro oxygen uptake of heart and liver slices [1]. Notably, thyroxamine did produce a significant increase in cardiac Qo2 (oxygen uptake of heart slices), despite lacking a systemic or hepatic effect [1].

Cardiac Metabolism Tissue‑Specific Activity Thyroid Hormone Analog

Application Scenarios for Thyroxamine (CAS 3571-49-1) Based on Differentiated Evidence


Reference Standard in Analytical Method Development and Quality Control for Levothyroxine

Thyroxamine is supplied with detailed characterization data and is recommended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of levothyroxine [1]. Its structural similarity to T4 combined with its distinct retention time and spectral properties make it an ideal internal standard or system suitability marker in HPLC and LC‑MS assays [1].

Cardiac‑Specific Thyroid Hormone Signaling Studies

Thyroxamine's unique profile of increasing cardiac oxygen consumption (Qo2) without affecting total body oxygen consumption or hepatic Qo2 [2] makes it a valuable tool for investigating cardiac‑selective thyroid hormone actions. Researchers studying heart‑specific metabolic regulation or seeking to dissect tissue‑dependent thyromimetic effects will find thyroxamine a critical comparator to broader‑acting analogs such as T3.

Thyroid Hormone Binding and Transport Protein Characterization

The differential binding affinity of thyroxamine to human prealbumin (transthyretin) relative to L‑thyroxine and D‑thyroxine [3] positions it as a key probe for mapping the structural determinants of thyroid hormone‑protein interactions. Sourcing thyroxamine enables competitive displacement assays and structure‑activity relationship studies focused on plasma transport protein selectivity.

Monoamine Oxidase (MAO) Modulation Research

Thyroxamine produces a measurable 25% reduction in liver MAO activity, distinct from the 30% reduction by O‑methylthyroxine and the 50% reduction by thyroxine [4]. This graded response makes thyroxamine a useful tool for dose‑response or comparative enzyme modulation studies in neuroendocrine and metabolic research contexts.

Quote Request

Request a Quote for Thyroxamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.